molecular formula C9H11NO2 B154052 3-(Dimethylamino)benzoic acid CAS No. 99-64-9

3-(Dimethylamino)benzoic acid

Cat. No.: B154052
CAS No.: 99-64-9
M. Wt: 165.19 g/mol
InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoic acid is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of benzoic acid where the amino group is dimethylated. This compound is known for its applications in various biochemical assays and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 3-(Dimethylamino)benzoic acid (DMAB) is the enzymes peroxidase and manganese peroxidase . These enzymes play a crucial role in various biochemical reactions, including the breakdown of hydrogen peroxide and the oxidation of various substrates.

Mode of Action

DMAB interacts with its target enzymes, peroxidase and manganese peroxidase, by serving as a substrate for these enzymes

Biochemical Pathways

DMAB, as a substrate for peroxidase and manganese peroxidase, is likely involved in the biochemical pathways these enzymes participate in. For instance, peroxidases are involved in the breakdown of hydrogen peroxide, a reactive oxygen species, into water and oxygen . This reaction is part of the larger oxidative stress response pathway in cells.

Pharmacokinetics

Given its chemical structure, it is soluble in methanol , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of DMAB’s action are likely related to its role as a substrate for peroxidase and manganese peroxidase. By participating in the reactions catalyzed by these enzymes, DMAB may help regulate levels of reactive oxygen species in cells and thereby contribute to the maintenance of cellular redox homeostasis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzoic acid with dimethylamine in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by dimethylation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid in the presence of dimethylamine. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

3-(Dimethylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in biochemical assays to quantify enzyme activities, such as peroxidase and manganese peroxidase.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes and pigments.

Comparison with Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar in structure but with the dimethylamino group at the para position.

    3-Aminobenzoic acid: Lacks the dimethyl groups on the amino group.

    3-Methyl-2-benzothiazolinone hydrazone: Used in similar biochemical assays.

Uniqueness: 3-(Dimethylamino)benzoic acid is unique due to its specific positioning of the dimethylamino group, which significantly influences its chemical reactivity and applications in various fields. Its ability to act as a substrate for specific enzymes makes it particularly valuable in biochemical research.

Properties

IUPAC Name

3-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)O
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7059199
Record name Benzoic acid, 3-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 3-Dimethylaminobenzoic acid
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CAS No.

99-64-9
Record name 3-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name 3-dimethylaminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Across the provided research, DMAB is primarily employed as a chromogenic reagent in enzymatic assays, particularly for detecting hydrogen peroxide (H2O2) generated during enzymatic reactions. [, , , , , ] Specifically, it reacts with H2O2 in the presence of peroxidase and 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a blue indamine dye, the intensity of which correlates with the analyte concentration. []

ANone: DMAB plays a crucial role in detecting various enzymes through its involvement in H2O2 quantification. These include:

  • Oxalate Oxidase: DMAB is utilized in assays to determine oxalate levels, where oxalate oxidase catalyzes the oxidation of oxalate to carbon dioxide and H2O2. [, , , ]
  • Manganese Peroxidase: DMAB facilitates the measurement of manganese peroxidase activity by quantifying H2O2 produced during the enzyme's reaction with Mn2+ and H2O2. []
  • Lipoxygenase: DMAB-based assays help determine lipoxygenase activity by detecting the linoleic acid hydroperoxide produced, which further generates H2O2. []

A: Beyond its role as a chromogenic reagent, DMAB serves as a ligand in the synthesis of organometallic complexes, particularly with antimony(V) and bismuth(V). [, ] It coordinates with these metal centers through its carboxylate group, forming complexes with potential anti-leishmanial activity. []

A:

    • Infrared (IR) Spectroscopy: Studies utilizing DMAB as a ligand in organometallic complexes confirm the involvement of the carboxylate group in coordination, indicated by shifts in the carboxylate stretching frequencies. [, ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not explicitly provided for DMAB, related studies utilizing DMAB-derived complexes employ 1H and 13C NMR to confirm complex formation and elucidate structural features. []

    A: Yes, one study highlights the interference of ascorbate in the enzymatic determination of urinary oxalate using DMAB. [] It demonstrates that ascorbate leads to inaccurate oxalate measurements, necessitating pre-treatment steps like ascorbate oxidase or charcoal treatment to eliminate this interference. []

    ANone: The provided research does not delve into the specific stability or material compatibility of DMAB independently. The focus remains on its applications in assays and complex synthesis.

    A: While the research does not provide an extensive SAR analysis for DMAB-derived complexes, one study suggests that replacing DMAB with 2-acetylbenzoic acid as a ligand in antimony(V) and bismuth(V) complexes influences their activity against Leishmania strains. [] This finding indicates that modifications to the ligand structure can impact the biological activity of the resulting complexes, highlighting the potential for future SAR investigations.

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